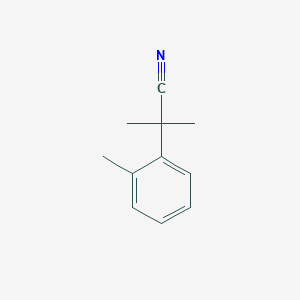

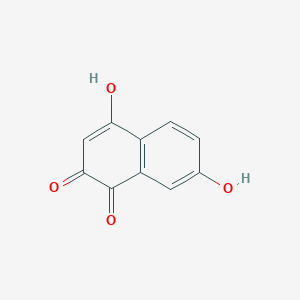

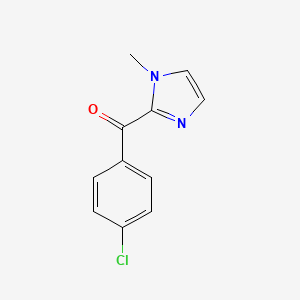

![molecular formula C10H14N6 B3382110 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 305865-38-7](/img/structure/B3382110.png)

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Overview

Description

“1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a chemical compound with the molecular weight of 341.67 . It is also known as "1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-amine trihydrochloride" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of “1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” can be analyzed based on its IUPAC name and InChI code . The IUPAC name is “1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride” and the InChI code is "1S/C11H16N6.3ClH/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16;;;/h4,7,9H,2-3,5-6,12H2,1H3;3*1H" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” include its molecular weight of 341.67 . It is a solid compound . The compound’s NMR spectrum has been reported .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, such as the one , are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Green Chemistry

Triazoles have important applications in pharmaceutical chemistry. Their synthesis often involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry . This approach aligns with the principles of Green Chemistry, which emphasizes efficiency, waste management, and energy input .

Fluorescent Probes

Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes . This allows researchers to track the movement and interaction of these compounds within biological systems.

Structural Units of Polymers

These heterocycles have also been used as structural units of polymers . This can enhance the properties of the resulting materials, such as their strength, flexibility, or chemical resistance.

Treatment of Cardiovascular Disorders

Compounds containing the triazole moiety have been utilized in the treatment of cardiovascular disorders . This is likely due to their ability to interact with various biological targets related to heart function.

Treatment of Type 2 Diabetes

Triazole compounds have also been used in the treatment of type 2 diabetes . They may help regulate blood sugar levels or improve insulin sensitivity.

Treatment of Hyperproliferative Disorders

These compounds have been used in the treatment of hyperproliferative disorders . This could include conditions like cancer, where cells divide and grow at an abnormal rate.

Enzyme Inhibitors

Triazolothiadiazine and its derivatives have diverse pharmacological activities, including acting as enzyme inhibitors . They have been found to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Future Directions

The compound “1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” and similar compounds could be used as templates for future design, optimization, and investigation to produce more potent anticancer analogs . They could also be used for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antibacterial activities

Mode of Action

Similar compounds have been reported to interact with bacterial cells, leading to their death . The specific interactions and changes caused by this compound remain to be elucidated.

Biochemical Pathways

Similar compounds have been reported to interfere with bacterial cell functions, which could affect various biochemical pathways . The downstream effects of these disruptions would likely include the death of the bacterial cells.

Result of Action

Similar compounds have been reported to have antibacterial activities , suggesting that this compound may also have the ability to kill bacterial cells.

properties

IUPAC Name |

3-methyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-8-13-14-10-9(12-4-7-16(8)10)15-5-2-11-3-6-15/h4,7,11H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARZSYNBUZLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)

![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)